molecular formula C28H20ClNO5S B12403638 P-gp inhibitor 5

P-gp inhibitor 5

Cat. No.: B12403638
M. Wt: 518.0 g/mol
InChI Key: NVHVRYUFNCFLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-glycoprotein inhibitor 5 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane-bound efflux pump that plays a crucial role in the transport of various substances across cellular membranes. P-glycoprotein is involved in the efflux of drugs and other xenobiotics from cells, contributing to multidrug resistance in cancer therapy and affecting the pharmacokinetics of many drugs . Inhibiting P-glycoprotein can enhance the bioavailability and efficacy of therapeutic agents by preventing their efflux from cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-glycoprotein inhibitor 5 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .

Industrial Production Methods: Industrial production of P-glycoprotein inhibitor 5 involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .

Properties

Molecular Formula

C28H20ClNO5S

Molecular Weight

518.0 g/mol

IUPAC Name

[2-[(2-chlorobenzoyl)amino]-6-(4-methoxyphenyl)-3-thiophen-2-yl-1-benzofuran-4-yl] acetate

InChI

InChI=1S/C28H20ClNO5S/c1-16(31)34-22-14-18(17-9-11-19(33-2)12-10-17)15-23-25(22)26(24-8-5-13-36-24)28(35-23)30-27(32)20-6-3-4-7-21(20)29/h3-15H,1-2H3,(H,30,32)

InChI Key

NVHVRYUFNCFLGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=C(O2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CS4)C5=CC=C(C=C5)OC

Origin of Product

United States

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